molecular formula C6H4BrFO2S B1374765 3-Bromobenzenesulfonyl fluoride CAS No. 454-65-9

3-Bromobenzenesulfonyl fluoride

Cat. No. B1374765
Key on ui cas rn: 454-65-9
M. Wt: 239.06 g/mol
InChI Key: LELPUBDFQNSHLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07262188B2

Procedure details

To a stirred solution of 3-bromophenylsulfonyl chloride (5 g, 0.0196 mol) in acetonitrile (20 ml) was added potassium fluoride (2.27 g, 0.0391 mol) followed by 18-crown-6 ether (0.08 g) and the reaction stirred at room temperature for 18 h. The reaction mixture was then washed with water (60 ml), extracted with ethyl acetate (3×80 ml) and the combined organic extracts dried (Na2SO4). Solvents were evaporated in vacuo to give a yellow oil (3.79 g, 81%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.08 g
Type
catalyst
Reaction Step Two
Name
Yield
81%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([S:8](Cl)(=[O:10])=[O:9])[CH:5]=[CH:6][CH:7]=1.[F-:12].[K+]>C(#N)C.C1OCCOCCOCCOCCOCCOC1>[Br:1][C:2]1[CH:3]=[C:4]([S:8]([F:12])(=[O:10])=[O:9])[CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)S(=O)(=O)Cl
Name
Quantity
2.27 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.08 g
Type
catalyst
Smiles
C1COCCOCCOCCOCCOCCO1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was then washed with water (60 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×80 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Solvents were evaporated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)S(=O)(=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.79 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.